1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid
Overview
Description
Scientific Research Applications
Anticancer Potential
One of the notable applications of this compound is in the field of oncology. For example, a derivative named AZD3514 was discovered as a small-molecule androgen receptor downregulator, aimed at treating advanced prostate cancer. This compound was designed to address specific issues such as hERG activity and physical property concerns in previous molecules, leading to its evaluation in a Phase I clinical trial for castrate-resistant prostate cancer (Bradbury et al., 2013).
Antimicrobial and Antihistaminic Activities
Compounds containing the triazolopyridazine moiety have also been investigated for their antimicrobial properties. For instance, a series of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines were synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. Some of these compounds exhibited potent antihistaminic activity without significant blockade of central H1 receptors, suggesting potential therapeutic applications in atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Anti-Diabetic Properties
Another research avenue is the exploration of these compounds' anti-diabetic properties through the inhibition of Dipeptidyl peptidase-4 (DPP-4). A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their DPP-4 inhibition potentials. These compounds showed promising results in in silico and in vitro studies, indicating potential utility as anti-diabetic medications (Bindu et al., 2019).
Synthesis and Structural Studies
The compound and its derivatives have also been the subject of various synthetic and structural studies aimed at exploring their chemical properties and potential applications. For instance, efficient synthesis methods have been developed for triazolo-annulated pyridines, azines, and azepines using 1,2,3-triazole-4(5)-amines as building blocks, demonstrating the synthetic versatility of these compounds (Syrota et al., 2022).
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c17-11(18)8-3-5-15(6-4-8)10-2-1-9-13-12-7-16(9)14-10/h1-2,7-8H,3-6H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDCQSVJVWZLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN3C=NN=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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